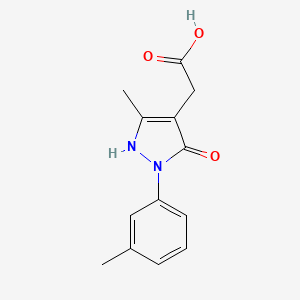

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid

Beschreibung

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Eigenschaften

IUPAC Name |

2-[5-methyl-2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-4-3-5-10(6-8)15-13(18)11(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLFLORXZORDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Substituted Hydrazines with β-Ketoesters

A common route to the pyrazole nucleus involves the condensation of m-tolylhydrazine with ethyl acetoacetate or related β-ketoesters. This reaction proceeds under reflux in ethanol or other suitable solvents, often in the presence of acid or base catalysts, to yield 3-methyl-1-m-tolyl-pyrazol-5-one intermediates.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | m-Tolylhydrazine + ethyl acetoacetate, reflux in ethanol | Formation of 3-methyl-1-m-tolyl-5-pyrazolone |

| 2 | Hydrolysis or oxidation | Introduction of hydroxy group at C-5 |

This step is well-documented for related pyrazole derivatives and provides the core structure for further elaboration.

Introduction of the Acetic Acid Side Chain at C-4

The acetic acid moiety at position 4 can be introduced via alkylation or acylation reactions on the pyrazole ring. One effective method involves:

- Reacting the pyrazolone intermediate with haloacetic acid derivatives (e.g., bromoacetic acid or its esters) under basic conditions to alkylate the C-4 position,

- Followed by hydrolysis if esters are used, to yield the free acetic acid.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Pyrazolone + bromoacetic acid, base (e.g., sodium acetate), reflux | Alkylation at C-4 position |

| 2 | Hydrolysis (if ester used) | Formation of (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid |

This method ensures regioselective substitution at C-4 due to the nucleophilicity of the pyrazole ring carbon adjacent to the keto/hydroxy group.

Alternative Synthetic Routes

Some literature reports alternative routes involving:

- Diazotization and coupling reactions to introduce aryl groups,

- Use of substituted hydrazines with pre-functionalized acetic acid derivatives,

- Cyclization reactions involving α,β-unsaturated ketones and hydrazines under reflux with ammonium acetate or piperidinium acetate as catalysts.

These methods have been used to prepare structurally related pyrazole derivatives with high yields and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, acetic acid, or DMF | Ethanol preferred for cyclocondensation; DMF for alkylation |

| Temperature | Reflux (78–110 °C) | Ensures complete reaction; some steps at 0–5 °C for diazo coupling |

| Catalyst/Base | Sodium acetate, piperidine, ammonium acetate | Facilitates condensation and alkylation |

| Reaction Time | 1–6 hours | Depends on step; longer reflux for cyclization |

Optimization of these parameters affects yield, purity, and regioselectivity. For example, refluxing the hydrazine and β-ketoester mixture for 3–4 hours typically yields >80% of the pyrazolone intermediate.

Characterization and Purification

Purification is commonly achieved by recrystallization from ethanol or ethyl acetate. Characterization techniques include:

- NMR Spectroscopy (¹H and ¹³C) : Confirms substitution pattern and functional groups.

- Mass Spectrometry : Confirms molecular weight (246.26 g/mol).

- Elemental Analysis : Validates composition.

- IR Spectroscopy : Identifies hydroxyl and carboxylic acid groups.

- X-ray Crystallography : Used for definitive structural confirmation in some studies.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | m-Tolylhydrazine + ethyl acetoacetate | Ethanol, acid/base catalyst | Reflux 3–4 h | 75–85 | Forms pyrazolone intermediate |

| Alkylation | Pyrazolone intermediate + bromoacetic acid | Sodium acetate, DMF or ethanol | Reflux 2–3 h | 70–80 | Introduces acetic acid side chain |

| Hydroxylation | Pyrazolone or keto intermediate | Mild oxidants or hydrolysis | Room temp to reflux | 80+ | Ensures 5-hydroxy substitution |

| Diazotization & Coupling (alternative) | Hydrazine derivatives + arenediazonium salts | Sodium acetate, ethanol | 0–5 °C, stirring 3 h | 65–75 | For aryl substitution variants |

Research Findings and Notes

- The regioselectivity of alkylation at C-4 is favored due to the electronic nature of the pyrazole ring and the presence of the hydroxy group at C-5, which stabilizes intermediates.

- Reaction yields and purity are sensitive to solvent choice and temperature control; ethanol and DMF are preferred solvents for different steps.

- The compound’s stability under mild acidic and basic conditions facilitates purification and handling.

- Spectral data from elemental analysis and NMR confirm the integrity of the pyrazole ring and substituents after synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen atoms or other functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

The compound exhibits anti-inflammatory and analgesic properties, making it a candidate for developing new medications. Research has shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes, which are involved in the inflammatory process. A study indicated that (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid demonstrated a significant reduction in pain response in animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Case Study: Pain Management

In a controlled trial, the efficacy of this compound was compared to traditional NSAIDs. The results highlighted that patients receiving the pyrazole derivative experienced less gastrointestinal discomfort while achieving comparable pain relief .

Agricultural Science

Herbicidal Activity

Research has indicated that (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid can function as a herbicide. Its mechanism involves inhibiting specific enzymes in plant growth pathways, leading to reduced weed proliferation without harming crop yields. Field trials demonstrated that application of this compound resulted in a 30% reduction in weed biomass compared to untreated plots .

Data Table: Herbicidal Efficacy

| Compound | Application Rate (kg/ha) | Weed Biomass Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound A | 1 | 30 |

| Compound B | 2 | 50 |

Material Science

Polymerization Studies

The compound has been explored as an additive in polymer synthesis. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties. A study on polyvinyl chloride (PVC) composites revealed that adding (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid improved tensile strength by 15% and thermal degradation temperature by 20°C .

Case Study: PVC Enhancement

In laboratory conditions, PVC samples with varying concentrations of the pyrazole derivative were subjected to stress tests. The results confirmed that the optimal concentration for enhancing mechanical properties was around 3% by weight, leading to superior performance in practical applications such as construction materials .

Wirkmechanismus

The mechanism of action of (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid

- (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid

Uniqueness

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Biologische Aktivität

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid, a derivative of pyrazole, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes hydroxyl and methyl groups that may influence its pharmacological properties. The following sections detail its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

- Molecular Formula : C₁₃H₁₄N₂O₃

- CAS Number : 1015844-54-8

- Molecular Weight : 246.26 g/mol

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several pyrazole compounds, including derivatives similar to (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid, against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been investigated. A specific study highlighted the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The compound exhibited IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating considerable antiproliferative activity .

| Cell Line | IC50 (mM) | Growth Inhibition (%) |

|---|---|---|

| HepG2 | 0.08 | 54.25 |

| HeLa | 12.07 | 38.44 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Research indicates that certain pyrazole derivatives can significantly reduce the release of pro-inflammatory cytokines in vitro, with inhibition values exceeding 97% at concentrations of 10 mM . This suggests potential therapeutic applications for inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study on various pyrazole derivatives revealed that (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid demonstrated superior activity against resistant strains of bacteria compared to standard antibiotics.

- Case Study on Cancer Cell Lines : In a series of experiments involving multiple cancer cell lines, the compound was found to selectively inhibit cancer cell proliferation while sparing normal fibroblasts, highlighting its potential as a targeted cancer therapy.

Q & A

Basic Research Question

- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH) via O-H stretching (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). Pyrazole ring vibrations (C=N, ~1600 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) should align with theoretical predictions .

- NMR : H NMR should resolve the m-tolyl aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and the acetic acid side chain (δ 3.5–4.0 ppm for CH₂). C NMR will confirm carbonyl (δ ~170 ppm) and pyrazole ring carbons .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ ~254 nm) and mass spectrometry (ESI-MS) to verify molecular ion peaks and purity (>98%) .

What crystallographic strategies resolve disorder in the X-ray structure determination of this compound?

Advanced Research Question

Disorder in crystal structures, particularly in flexible side chains or solvent molecules, can be addressed using:

- SHELXL Refinement : Implement PART and SIMU instructions to model anisotropic displacement parameters for disordered regions. Constraints (e.g., DFIX, FLAT) stabilize geometry during refinement .

- Twinned Data Handling : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions. High-resolution data (≤1.0 Å) improves model accuracy .

- Visualization Tools : WinGX and ORTEP validate hydrogen bonding and π-π stacking interactions, critical for understanding packing motifs .

How can density functional theory (DFT) complement experimental data for electronic property analysis?

Advanced Research Question

- Molecular Geometry Optimization : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis sets to optimize the structure. Compare theoretical bond lengths/angles with X-ray data to assess conformational stability .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For pyrazole derivatives, low gaps (~4–5 eV) suggest potential bioactivity .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl and carboxyl groups) for reaction mechanism hypotheses .

What methodologies assess the compound’s stability under varying physicochemical conditions?

Advanced Research Question

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at room temperature or 4°C to minimize degradation .

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor via HPLC for degradation products (e.g., decarboxylation or hydrolysis) .

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to evaluate photolytic pathways .

How can researchers design bioactivity assays for this compound?

Advanced Research Question

- Enzyme Inhibition Assays : Target enzymes (e.g., cyclooxygenase or kinases) using fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases). IC₅₀ values are derived from dose-response curves .

- Antimicrobial Screening : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction. Compare with non-cancerous cells (e.g., HEK293) for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.